5-Bromo-4-propoxypyridine-3-sulfonamide
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Overview
Description
Preparation Methods
The preparation of 5-Bromo-4-propoxypyridine-3-sulfonamide involves several synthetic routes. One common method includes the bromination of 4-propoxypyridine-3-sulfonamide under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is carried out at a temperature range of 0-25°C to ensure the selective bromination at the desired position on the pyridine ring .
Chemical Reactions Analysis
5-Bromo-4-propoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
5-Bromo-4-propoxypyridine-3-sulfonamide is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-propoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site . This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
5-Bromo-4-propoxypyridine-3-sulfonamide can be compared with other similar compounds such as 5-Bromopyridine-3-sulfonamide and 5-Bromo-N-ethylpyridine-3-sulfonamide . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity . The unique propoxy group in this compound provides distinct properties that make it valuable for specific research applications .
Properties
Molecular Formula |
C8H11BrN2O3S |
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Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-bromo-4-propoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S/c1-2-3-14-8-6(9)4-11-5-7(8)15(10,12)13/h4-5H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
GXFJGLVKKFQRKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
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